molecular formula C9H14N2OS B14888414 N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B14888414
M. Wt: 198.29 g/mol
InChI Key: HHSQSOUIQIUDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a cyclopentanecarboxamide group linked to a 4,5-dihydro-1,3-thiazole (thiazoline) ring, a scaffold recognized for its diverse biological activities. Compounds with the 1,3-thiazole core and carboxamide functionality have demonstrated significant potential in anticancer research. Structurally similar molecules have been synthesized and shown to exhibit potent cytotoxic activity against a panel of human cancer cell lines, including breast carcinoma (MCF-7), liver carcinoma (HepG2), and gastric carcinoma (BGC-823) . The mechanism of action for these analogs often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making them promising candidates for further oncological investigation . Beyond oncology, related thiazole derivatives are investigated as inhibitors of specific enzymes. Recent studies on molecules containing the cyclopentylamino-thiazole structure have identified potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target for metabolic disorders like type 2 diabetes and obesity . Other research areas for thiazole-based compounds include their role as p38 MAP kinase inhibitors and phosphodiesterase IV (PDE IV) inhibitors, which are relevant to inflammatory diseases . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C9H14N2OS/c12-8(7-3-1-2-4-7)11-9-10-5-6-13-9/h7H,1-6H2,(H,10,11,12)

InChI Key

HHSQSOUIQIUDTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NCCS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide with three structurally related compounds derived from the provided evidence. Key differences in substituents and inferred properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Functional Groups Inferred Properties
This compound Cyclopentane carboxamide, dihydrothiazole Amide, thiazoline Moderate lipophilicity (cyclopentane), potential for hydrogen bonding (amide)
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide () Hydroperoxypropan-2-yl, thiazol-5-ylmethoxycarbonylamino Hydroperoxide, urea, multiple amides High polarity (hydroperoxide), increased steric hindrance (branched alkyl chains), potential redox activity
2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide () Adamantane, cyclohexylformamido Adamantyl, cyclohexylamide Enhanced lipophilicity (adamantane), improved metabolic stability (bulky substituents), potential for CNS penetration

Key Observations

Substituent Effects on Lipophilicity :

  • The adamantane and cyclohexyl groups in the compound from significantly increase lipophilicity compared to the cyclopentane in the target compound. This may enhance membrane permeability but reduce aqueous solubility .
  • The hydroperoxide group in introduces polarity, likely reducing bioavailability but enabling unique reactivity (e.g., radical scavenging) .

The cyclopentane in the target compound offers moderate rigidity, balancing flexibility and binding specificity.

Pharmacokinetic Implications :

  • Adamantane-containing analogs () are historically associated with antiviral activity (e.g., rimantadine) and prolonged half-lives due to resistance to enzymatic degradation .
  • The dihydrothiazole moiety common to all compounds may facilitate interactions with sulfur-binding enzymes or metal ions in biological systems.

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview of Thiazole Compounds

Thiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Antibacterial properties
  • Antifungal effects
  • Anti-inflammatory capabilities
  • Antiviral activities

These properties make thiazoles significant in drug development and therapeutic applications.

PropertyValue
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H14N2OS/c12-8(7-3-1-2-4-7)11-9-10-5-6-13-9/h7H,1-6H2,(H,10,11,12)
Canonical SMILESC1CCC(C1)C(=O)NC2=NCCS2

Synthesis Methods

The synthesis of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:

  • Reaction of Cyclopentanecarboxylic Acid with Thiosemicarbazide : This step forms the thiazole ring.
  • Cyclization : The reaction conditions often include a base such as triethylamine and a solvent like ethanol.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide has been evaluated for its antibacterial and antifungal activities against various pathogens.

In a study assessing the compound's efficacy against common bacteria such as Staphylococcus aureus and Escherichia coli, it demonstrated notable inhibition zones compared to control groups. The mechanism involves the compound interacting with bacterial cell membranes and disrupting cellular functions.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

  • Case Study 1: Antibacterial Efficacy
    • Objective : To evaluate the antibacterial activity of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide.
    • Method : Disk diffusion method against Staphylococcus aureus.
    • Findings : The compound showed significant inhibition with an average zone of inhibition of 15 mm.
  • Case Study 2: Anti-inflammatory Effects
    • Objective : To assess anti-inflammatory activity in a murine model.
    • Method : Measurement of cytokine levels post-treatment.
    • Findings : A reduction in TNF-alpha levels by 40% was observed.

Comparison with Similar Compounds

The uniqueness of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide can be highlighted by comparing it with structurally similar compounds:

CompoundAntibacterial ActivityAnti-inflammatory Activity
N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamideHighModerate
N-(4-methylthiazol-2-yl)cyclopentanecarboxamideModerateLow

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide. Potential areas for investigation include:

  • Mechanistic Studies : Detailed exploration of molecular targets and pathways involved in its biological effects.
  • In Vivo Studies : Evaluation of therapeutic efficacy in animal models for various diseases.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity.

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